
1-(4-Fluoro-2-methylphenyl)sulfonyl-4-methylpiperidine-2-carboxylic acid
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Overview
Description
1-(4-Fluoro-2-methylphenyl)sulfonyl-4-methylpiperidine-2-carboxylic acid is a complex organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs. This compound is characterized by its unique structure, which includes a fluorinated aromatic ring and a piperidine moiety, making it a valuable intermediate in organic synthesis .
Preparation Methods
The synthesis of 1-(4-Fluoro-2-methylphenyl)sulfonyl-4-methylpiperidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorinated Aromatic Ring: The initial step involves the introduction of a fluorine atom onto a methylphenyl ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.
Sulfonylation: The next step involves the sulfonylation of the fluorinated aromatic ring using sulfonyl chlorides under basic conditions to form the sulfonyl derivative.
Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the sulfonylated aromatic compound.
Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Fluoro-2-methylphenyl)sulfonyl-4-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds.
Scientific Research Applications
1-(4-Fluoro-2-methylphenyl)sulfonyl-4-methylpiperidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methylphenyl)sulfonyl-4-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated aromatic ring and sulfonyl group play crucial roles in binding to these targets, often through hydrogen bonding and hydrophobic interactions. The piperidine moiety can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
1-(4-Fluoro-2-methylphenyl)sulfonyl-4-methylpiperidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Chloro-2-methylphenyl)sulfonyl-4-methylpiperidine-2-carboxylic acid: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and binding properties.
1-(4-Bromo-2-methylphenyl)sulfonyl-4-methylpiperidine-2-carboxylic acid: The presence of a bromine atom can lead to different chemical and biological properties compared to the fluorinated derivative.
1-(4-Methylphenyl)sulfonyl-4-methylpiperidine-2-carboxylic acid: Lacking a halogen atom, this compound may have reduced reactivity and different binding characteristics.
The uniqueness of this compound lies in its fluorinated aromatic ring, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)sulfonyl-4-methylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c1-9-5-6-16(12(7-9)14(17)18)21(19,20)13-4-3-11(15)8-10(13)2/h3-4,8-9,12H,5-7H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXGQHCDYNGBSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)S(=O)(=O)C2=C(C=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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